molecular formula C21H28N4O3 B2559385 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone CAS No. 338956-32-4

1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone

Cat. No.: B2559385
CAS No.: 338956-32-4
M. Wt: 384.48
InChI Key: GTTPLRNHUPCSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the cyclohexyl, hydroxy, methoxyphenyl, and piperazino groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate precursors, such as urea or guanidine derivatives, with diketones or ketoesters.

    Introduction of the cyclohexyl group: This step might involve the alkylation of the pyrimidinone core with cyclohexyl halides under basic conditions.

    Attachment of the piperazino group: This can be done through nucleophilic substitution reactions, where the pyrimidinone core is reacted with piperazine derivatives.

    Methoxyphenyl group addition: This step might involve the use of methoxyphenyl halides or similar reagents in a substitution reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidinone ring to a dihydropyrimidine.

    Substitution: The methoxyphenyl and piperazino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce dihydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-6-hydroxy-4-(4-(4-methylphenyl)piperazino)-2(1H)-pyrimidinone
  • 1-Cyclohexyl-6-hydroxy-4-(4-(4-ethylphenyl)piperazino)-2(1H)-pyrimidinone

Uniqueness

1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methyl or ethyl groups.

Properties

IUPAC Name

3-cyclohexyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-28-18-9-7-16(8-10-18)23-11-13-24(14-12-23)19-15-20(26)25(21(27)22-19)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUSDRTMXDREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.